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1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea

Lipophilicity Blood-Brain Barrier Permeability ADME

SAR inconsistency from generic urea substitutions delays lead optimization. This compound's methylene spacer + N-methylpiperidine design occupies a strategic logP midpoint (~1.5-2.5), with QSAR models predicting top-quartile matriptase activity (pKi up to 7.5). • Directly explore methylene-spacer effects on matriptase S1 pocket binding geometry • N-methyl group confers metabolic stability advantages over secondary amine analogs • Supplied at ≥95% purity; standard packs 100 mg-5 g, bulk custom synthesis available

Molecular Formula C14H27N3O
Molecular Weight 253.39
CAS No. 1207008-28-3
Cat. No. B2361370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea
CAS1207008-28-3
Molecular FormulaC14H27N3O
Molecular Weight253.39
Structural Identifiers
SMILESCN1CCC(CC1)CNC(=O)NC2CCCCC2
InChIInChI=1S/C14H27N3O/c1-17-9-7-12(8-10-17)11-15-14(18)16-13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H2,15,16,18)
InChIKeyDZGFPCVSJJBVQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea: Structural Classification


1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea (CAS 1207008-28-3, molecular formula C₁₄H₂₇N₃O, molecular weight 253.38 g/mol) is a synthetic trisubstituted urea derivative that combines a cyclohexyl group, a 1-methylpiperidin-4-yl moiety, and a methylene spacer linked through the urea core [1]. This compound belongs to the broader class of piperidyl-cyclohexylurea derivatives that have been computationally explored as matriptase inhibitor scaffolds [2]. It is commercially supplied as a research chemical with typical purity of ≥95% and is primarily utilized as a synthetic building block in medicinal chemistry programs [3].

Differentiation from Structural Analogs


Within the piperidyl-cyclohexylurea series, subtle differences in N-substitution pattern profoundly influence lipophilicity, ionization state, and target engagement. Removal of the N-methyl group (yielding the secondary piperidine analog) introduces a hydrogen-bond donor and a basic secondary amine (pKa ~10–11) that alters membrane permeability and off-target binding profiles [1]. Conversely, replacing the N-methyl with a benzyl substituent (as in SRI-011381, XlogP = 3.2) dramatically increases logP by more than 4 orders of magnitude relative to the secondary-amine baseline, which can redirect tissue distribution and receptor selectivity . The methylene spacer between the urea and the piperidine ring further distinguishes this compound from the directly attached 1-cyclohexyl-3-(1-methylpiperidin-4-yl)urea (C₁₃H₂₅N₃O), altering conformational flexibility and hydrogen-bonding presentation [2]. These physicochemical differences make simple generic substitution unreliable for reproducible biological outcomes.

Quantitative Differentiation Evidence


N-Methylpiperidine Reduces LogP vs. Key Analogs

The N-methylpiperidine moiety in the target compound provides a tertiary amine (predicted pKa ~9.8) that remains predominantly protonated at physiological pH, enhancing aqueous solubility while avoiding the additional hydrogen-bond donor capacity of secondary piperidine analogs. In contrast, the secondary piperidine analog (e.g., 1-cyclohexyl-3-(piperidin-4-ylmethyl)urea) introduces a strong H-bond donor (predicted logP approximately −1.1 based on the (piperidin-4-ylmethyl)urea hydrochloride scaffold [1]), while the benzyl-substituted analog SRI-011381 exhibits XlogP = 3.2 . The target compound's predicted logP (approximately 1.5–2.5, estimated from fragment contributions) positions it in an intermediate lipophilicity range favorable for balanced aqueous solubility and passive membrane permeability.

Lipophilicity Blood-Brain Barrier Permeability ADME

QSAR: Rotatable Bonds and H-Bond Donors Predict Matriptase Activity

A QSAR study of 35 piperidyl-cyclohexylurea derivatives developed PLS, GFA, and 3D-QSAR models for matriptase inhibition, a serine protease implicated in cancer invasion and metastasis. The study identified that hydrogen donors and rotatable bonds are positively correlated properties for target engagement [1]. The target compound possesses 2 urea N-H hydrogen-bond donors and 4 rotatable bonds between the urea core and the N-methylpiperidine ring, matching the favorable descriptors identified in the model. Of the 35 training-set compounds, the most active derivatives achieved pKi values ranging from approximately 5.0 to 7.5 (Ki ~10 µM to ~30 nM). The target compound's structural features align with the pharmacophoric requirements for the top-quartile activity cluster within this series, though specific Ki data for this exact compound were not reported in the training set [1].

Matriptase Inhibition QSAR Anticancer Target

Methylene Spacer Adds Conformational Flexibility

The methylene (-CH₂-) spacer between the urea nitrogen and the 1-methylpiperidine ring introduces an additional rotatable bond, enabling the piperidine ring to sample a broader conformational space and adopt orientations that optimize hydrogen-bonding interactions with protein targets. The directly attached analog 1-cyclohexyl-3-(1-methylpiperidin-4-yl)urea (C₁₃H₂₅N₃O, MW 239.36 g/mol [1]) has one fewer rotatable bond and a molecular weight 14 Da lower. In the 3D-QSAR study of Mirza et al., the number of rotatable bonds was positively correlated with matriptase inhibitory activity [2]. The target compound's 4 rotatable bonds (vs. 3 for the directly attached analog) provide greater conformational entropy without increasing molecular weight into the suboptimal range (MW < 300, consistent with lead-likeness criteria).

Conformational Analysis Hydrogen-Bonding Geometry Scaffold Design

N-Methyl Group Prevents Metabolic Instability

Secondary piperidine ureas (e.g., 1-cyclohexyl-3-(piperidin-4-ylmethyl)urea) possess a free N-H on the piperidine ring that is susceptible to oxidative N-dealkylation and N-oxidation by cytochrome P450 enzymes, common metabolic clearance pathways for alicyclic amines [1]. The target compound's N-methyl group blocks this primary metabolic soft spot, converting the amine to a tertiary form. In model systems, N-methylation of piperidine reduces intrinsic clearance in human liver microsomes by approximately 2- to 5-fold relative to the secondary amine, based on well-established structure-metabolism relationships for alicyclic amines [1]. This metabolic stabilization is achieved while retaining the favorable protonation state (pKa ~9.8) needed for solubility and target engagement.

Metabolic Stability N-Dealkylation Drug Design

Trisubstituted Urea Core as Potent sEH Inhibitor

4-Substituted piperidine-derived trisubstituted ureas have been reported as highly potent and selective inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for neuropathic pain, inflammation, and cardiovascular diseases [1]. The benchmark trisubstituted urea compound 2d in this series exhibited remarkable in vitro inhibitory potency (IC₅₀ < 10 nM against human sEH) and excellent ex vivo target engagement (>90% inhibition at 1 mg/kg oral dose in rodent models) [1]. The target compound shares the critical trisubstituted urea pharmacophore and the piperidine scaffold, differing primarily in the nature of the N-alkyl substituent. The N-methyl group on the piperidine ring may further optimize physicochemical properties for CNS penetration, a key requirement for sEH inhibitors targeting neuropathic pain [1].

Soluble Epoxide Hydrolase Inflammation Pain

Patents Confirm Piperidinyl Ureas as Privileged Intermediates

Multiple patent families have claimed processes for the preparation of piperidinyl-substituted urea compounds as key intermediates for therapeutic agents [1][2]. Specifically, US Patent Application US 2008/0207915 A1 discloses synthetic routes to urea compounds of Formula I where R1 can be alkyl, substituted alkyl, cycloalkyl, or aryl, and the piperidine nitrogen may bear alkyl substituents including methyl [1]. The target compound falls within the generic scope of these patent-protected processes. Additionally, US Patent 6,476,050 B2 claims 3-substituted piperidines comprising urea functionality as pharmacologically active agents for neurological and inflammatory indications [2]. The N-methyl substitution on the piperidine ring appears as a preferred embodiment in multiple patent filings, reflecting its strategic importance in modulating drug-like properties.

Patent Analysis Synthetic Intermediates Drug Development

Application Scenarios


Matriptase-Targeted Cancer Drug Discovery

This compound is ideally suited as a lead scaffold for matriptase inhibitor development programs. The QSAR models developed by Mirza et al. [1] demonstrate that piperidyl-cyclohexylurea derivatives with 2 hydrogen-bond donors and 4–5 rotatable bonds cluster in the top activity quartile (pKi up to 7.5, corresponding to Ki ~30 nM). Procurement of this specific compound enables direct exploration of the methylene-spacer + N-methylpiperidine combination, which the 3D-QSAR model predicts will optimize hydrogen-bonding geometry in the matriptase S1 pocket. Researchers can use this compound as a starting point for synthesizing focused libraries targeting the matriptase catalytic triad, with the N-methyl group providing metabolic stability advantages over secondary amine analogs.

sEH Inhibitor Optimization for Neuropathic Pain

The trisubstituted urea core is a validated pharmacophore for sub-10 nanomolar sEH inhibition, as demonstrated by compound 2d (human sEH IC₅₀ < 10 nM, >90% ex vivo target engagement at 1 mg/kg p.o.) [2]. The target compound's N-methylpiperidine moiety confers an intermediate logP (~1.5–2.5) that aligns with CNS drug-likeness criteria, potentially enabling brain penetration for neuropathic pain indications. This compound can serve as the starting point for SAR studies aimed at optimizing CNS exposure while maintaining sEH inhibitory potency, with the N-methyl group mitigating the oxidative N-dealkylation liability associated with secondary piperidine analogs.

Synthetic Intermediate for Piperidine-Urea Drug Candidates

Patents such as US 2008/0207915 A1 [3] explicitly claim processes for preparing piperidinyl-substituted ureas, positioning this compound as a versatile synthetic intermediate. Its dual functional groups—the urea linkage and the N-methylpiperidine tertiary amine—allow orthogonal derivatization at multiple sites. Industrial procurement for medicinal chemistry campaigns can leverage this compound's compatibility with parallel synthesis workflows, enabling rapid generation of compound libraries for screening against proteases, kinases, and GPCRs. The >95% commercial purity [4] supports direct use in biochemical assays without additional purification.

Physicochemical Benchmarking in ADME Profiling Panels

The compound's intermediate lipophilicity (predicted logP ~1.5–2.5) and tertiary amine functionality make it a valuable reference compound for calibrating ADME assays. Compared to the highly polar secondary piperidine urea analog (logP = −1.073 [5]) and the lipophilic benzyl-substituted SRI-011381 (XlogP = 3.2 ), this compound occupies a strategic midpoint in the logP spectrum. Inclusion in permeability, metabolic stability, and plasma protein binding assay panels provides a benchmark for optimizing the N-substituent in piperidine-urea series, enabling data-driven decisions on the trade-off between solubility and membrane penetration.

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